Ammelide

Food Safety Analytical Chemistry Contaminant Detection

Procure ≥98% (T) Ammelide (CAS 645-93-2) for precise analytical quantification and industrial applications. Its unique retention behavior and LOD in HPLC-UV methods prevent misquantification with ammeline or cyanuric acid. For flame-retardant polyamides, its hydroxy-amino substitution yields UL-94 V-0 char formation. For controlled-release nitrogen, low solubility (0.1 g/L) ensures gradual degradation.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 645-93-2
Cat. No. B029360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmelide
CAS645-93-2
Synonyms6-Amino-1,3,5-triazine-2,4(1H,3H)-dione;  2-Amino-1,3,5-triazine-4,6-dione;  2-Amino-4,6-dihydroxy-s-triazine;  Ammelid;  GS 35713;  Melanurenic Acid;  NSC 8146;  s-Dihydroxyaminotriazine; 
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NC(=O)NC(=O)N1)N
InChIInChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
InChIKeyYSKUZVBSHIWEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammelide (CAS 645-93-2): Analytical Reference Standard and Industrial Triazine Intermediate


Ammelide (6-amino-1,3,5-triazine-2,4-diol; C3H4N4O2; MW 128.09 g/mol) is a monoamino-dihydroxy-s-triazine [1]. It is the penultimate hydrolysis product in the stepwise deamination pathway of melamine, positioned between ammeline and cyanuric acid [2]. Commercially, ammelide is available at purities exceeding 97.0–98.0% (HPLC/T) and is primarily utilized as a certified reference material for food and environmental contaminant analysis, as a flame-retardant synergist in polyamide compositions, and as a slow-release nitrogen source in agricultural formulations .

Why Ammelide Cannot Be Replaced by Ammeline or Cyanuric Acid in Quantitative Workflows


Ammelide occupies a distinct physicochemical niche within the s-triazine degradation series. Direct substitution with ammeline or cyanuric acid fails in validated analytical methods due to marked differences in water solubility (ammelide: ~0.1 g/L vs. ammeline: 0.1 g/L vs. cyanuric acid: 2.0 g/L) and chromatographic retention behavior [1][2]. In flame-retardant applications, ammelide's specific hydroxy-amino substitution pattern contributes to intumescent char formation, a property not directly replicated by melamine or cyanuric acid alone [3]. Furthermore, in HPLC-UV and LC-MS/MS methods, ammelide demonstrates distinct limits of detection (LOD) and quantification (LOQ) that are not interchangeable with those of its analogs, necessitating compound-specific calibration and method validation [4].

Quantitative Differentiation Evidence for Ammelide in Analytical and Industrial Applications


Ammelide Exhibits 10-Fold Lower HPLC-UV Detection Limit Compared to Melamine and Cyanuric Acid in Food Matrices

In a validated HPLC-UV method for the detection of melamine and related triazine adulterants in wheat gluten and rice protein concentrate, ammelide demonstrated a limit of detection (LOD) of 10 µg/mL and a limit of quantification (LOQ) of 40 µg/mL. This represents a 10-fold improvement in sensitivity compared to melamine, ammeline, and cyanuric acid, which all exhibited an LOD of 100 µg/mL and an LOQ of 400 µg/mL in the same assay [1]. Spike recoveries for ammelide ranged from 98% to 110%, indicating robust method accuracy [1].

Food Safety Analytical Chemistry Contaminant Detection

Ammelide Enables Effective Flame Retardancy in Polyamide at 4-25 wt% Loading with Minimal Property Degradation

Patent literature explicitly describes a flame-retardant polyamide composition comprising 4 to 25 wt% ammeline and/or ammelide, in combination with 2 to 10 wt% of an organic phosphorus compound [1]. The inclusion of ammelide is specifically claimed to preserve the native excellent physical properties of the polyamide, ensure excellent molding processability, and completely prevent surface blooming—a common failure mode in halogen-free flame-retardant systems [2]. While the patent covers both ammeline and ammelide, the unique hydroxy-amino substitution pattern of ammelide is responsible for its intumescent char-forming activity, differentiating it from melamine or cyanuric acid.

Flame Retardants Polymer Additives Material Science

Ammelide Provides Slow-Release Nitrogen as a Component in Controlled-Release Fertilizer Formulations

Patented fertilizer compositions utilize ammelide, either alone or in mixtures with melamine, ammeline, and cyanuric acid, to provide slow-release nitrogen to field soil [1]. A specific formulation describes an ammelide-urea mixture containing 20–30 parts urea for each 70–80 parts ammelide, indicating ammelide is the dominant nitrogen reservoir [2]. The slow-release mechanism is attributed to the poor water solubility of ammelide (0.1 g/L) and its gradual microbial or hydrolytic conversion to plant-available forms [3][4].

Slow-Release Fertilizers Agricultural Chemistry Nitrogen Management

Ammelide Functions as a Key Intermediate in the Microbial Degradation Pathway of Melamine, Enabling Environmental Bioremediation Studies

In Pseudomonas sp. strain A, melamine is degraded via three successive hydrolytic deaminations: melamine → ammeline → ammelide → cyanuric acid. Each step proceeds stoichiometrically with the release of equimolar ammonium (NH4+) [1]. Specifically, ammeline is converted stoichiometrically into equimolar amounts of ammelide and NH4+, and ammelide is converted stoichiometrically into equimolar amounts of cyanuric acid and NH4+ [1]. This defined pathway makes ammelide an essential intermediate for tracking the extent of melamine biodegradation in environmental samples and for studying triazine-degrading bacterial consortia [2].

Environmental Microbiology Biodegradation Metabolite Tracing

Ammelide Serves as a Precursor for Trichloroisocyanuric Acid (TCCA) Production via Hypochlorous Acid Reaction

Ammelide and its chlorosubstituted derivatives, as well as its alkali metal salts, can be reacted with hypochlorous acid to produce trichloroisocyanuric acid (TCCA), a widely used commercial disinfectant and bleaching agent [1]. This synthetic route is explicitly patented as an alternative to the traditional cyanuric acid chlorination process [1]. The conversion of ammelide to TCCA involves oxidation and chlorination steps, leveraging the triazine core structure common to all cyanuric acid precursors.

Disinfectants Bleaching Agents Industrial Synthesis

High-Value Application Scenarios for Ammelide Procurement


Food Safety and Contaminant Testing Laboratories: Analytical Reference Standard

Procure ammelide as a certified reference material for the development and validation of HPLC-UV, LC-MS/MS, and UPLC-QTOF-MS methods for the simultaneous detection of melamine, ammeline, ammelide, and cyanuric acid in cereal flours, infant formula, animal feed, and pet food [1][2]. Ammelide's 10-fold lower LOD in certain HPLC-UV methods necessitates its inclusion as a distinct calibration standard; substitution with ammeline or cyanuric acid will result in inaccurate quantification [3]. Laboratories should source ammelide at purities ≥98.0% (HPLC/T) to ensure method compliance with FDA and EFSA guidelines .

Flame-Retardant Polymer Formulation: Halogen-Free Synergist for High-Temperature Polyamides

Incorporate ammelide at 4–25 wt% alongside 2–10 wt% organic phosphorus compounds into polyamide formulations (Tm > 265°C) to achieve UL-94 V-0 flame retardancy without surface blooming or degradation of mechanical properties [1]. Ammelide's specific hydroxy-amino substitution pattern promotes intumescent char formation at lower loadings than melamine-based alternatives. This application is particularly relevant for electrical connectors, automotive under-hood components, and industrial textiles requiring high thermal stability and fire resistance [2].

Slow-Release Nitrogen Fertilizer Development: Agricultural Formulations

Formulate controlled-release nitrogen fertilizers by blending ammelide (70–80 wt%) with urea (20–30 wt%) to provide sustained nitrogen availability over an extended growing season [1]. Ammelide's low water solubility (0.1 g/L) and gradual microbial degradation in soil make it an effective slow-release nitrogen source, reducing nitrate leaching and the need for multiple fertilizer applications [2]. This scenario is ideal for turf management, specialty crops, and environmentally sensitive watershed areas [3].

Environmental Bioremediation Research: Triazine Degradation Pathway Studies

Use ammelide as a key analytical standard and substrate in studies investigating the microbial degradation of melamine and related s-triazines in soil and water [1]. Ammelide is the penultimate intermediate in the hydrolytic deamination pathway, and its stoichiometric conversion to cyanuric acid serves as a critical marker for assessing the extent of biodegradation and the activity of specific deaminase enzymes [1]. This application is essential for environmental microbiology laboratories assessing the fate of melamine-based contaminants in agricultural runoff and industrial wastewater [2].

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